8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could include:
Starting Material: The synthesis may start with a substituted aniline.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.
Functionalization: Introduction of the methoxy and methyl groups at the appropriate positions on the quinoline ring.
Ketone Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and oxopropyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Methylquinoline: A simpler derivative with various industrial applications.
Uniqueness
8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
8-methoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C14H15NO3/c1-9-7-12(17)11-5-4-6-13(18-3)14(11)15(9)8-10(2)16/h4-7H,8H2,1-3H3 |
InChI Key |
WQRIOHRDEINQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.